Sorafenib-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorafenib-13C,d3 is a chemically modified version of Sorafenib, a well-known multikinase inhibitor. This compound is labeled with carbon-13 and deuterium, which makes it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies . Sorafenib itself is an effective oral Raf kinase inhibitor, targeting multiple kinases involved in tumor cell proliferation and angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sorafenib-13C,d3 involves the incorporation of carbon-13 and deuterium into the Sorafenib molecule This is typically achieved through isotopic labeling techniquesThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopic reagents and advanced purification techniques to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the compound .
化学反応の分析
Types of Reactions
Sorafenib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Sorafenib-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Sorafenib in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Sorafenib.
Biological Studies: Used in cell culture and animal studies to investigate the biological effects of Sorafenib.
Medical Research: Aids in the development of new therapeutic strategies for cancer treatment by providing insights into the mechanism of action of Sorafenib.
Industrial Applications: Used in the development of new formulations and delivery systems for Sorafenib
作用機序
Sorafenib-13C,d3 exerts its effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf/MEK/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell division and survival. Additionally, it inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby reducing tumor angiogenesis .
類似化合物との比較
Sorafenib-13C,d3 is unique due to its isotopic labeling, which makes it particularly useful for research applications. Similar compounds include:
Sorafenib: The non-labeled version of Sorafenib, widely used in cancer treatment.
Donafenib: A deuterium derivative of Sorafenib with improved pharmacokinetic properties.
Sorafenib-d3: Another deuterium-labeled version of Sorafenib, used for similar research purposes
This compound stands out due to its dual labeling with carbon-13 and deuterium, providing enhanced capabilities for detailed pharmacokinetic and metabolic studies.
特性
CAS番号 |
1210608-86-8 |
---|---|
分子式 |
C21H16ClF3N4O3 |
分子量 |
468.8 g/mol |
IUPAC名 |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1+1D3 |
InChIキー |
MLDQJTXFUGDVEO-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。